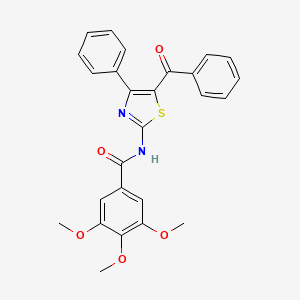

N-(5-苯甲酰基-4-苯基-1,3-噻唑-2-基)-3,4,5-三甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

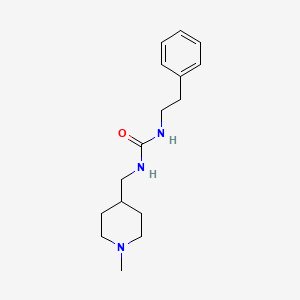

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. The compound features a thiazole ring, a common structural motif in many biologically active molecules, and a trimethoxybenzamide moiety, which is a derivative of benzamide. The presence of the trimethoxy group may influence the compound's physical and chemical properties, as well as its potential interactions with biological targets.

Synthesis Analysis

The synthesis of related benzamide derivatives has been reported in the literature. For instance, the synthesis of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives, which are structurally related to the compound of interest, was achieved by reacting 5-(bromoacetyl) salicylamide with various thioureas and thioamides in ethanol . Although the exact synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide is not detailed in the provided papers, similar synthetic strategies could be employed, involving the condensation of appropriate thiazole derivatives with a trimethoxybenzoyl chloride.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized by spectroscopic methods and confirmed by X-ray crystallography. For example, the structure of 3,4,5-trimethoxy-N-p-tolylbenzamide was confirmed by single-crystal X-ray diffraction studies . The packing in the crystal structure was influenced by strong N–H···O hydrogen bonds and augmented by C–H···O contacts, forming chains of molecules. Additionally, C–H···π interactions were noted, which could also be relevant in the analysis of the target compound's structure.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclization and condensation reactions. The synthesis of 1,4-benzothiazines bearing a thiazole substituted aroyl moiety from 2,4-diacylphenol and thioamides is an example of such transformations . These reactions are typically facilitated by catalysts or specific reagents and can lead to the formation of complex heterocyclic systems, which may be applicable to the synthesis and further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their functional groups and molecular structure. The presence of methoxy groups, as seen in 3,4,5-trimethoxy-N-p-tolylbenzamide, can affect the compound's solubility, melting point, and reactivity . The electronic effects of the substituents on the benzamide ring can also impact the acidity of the amide hydrogen and the overall stability of the molecule. The intermolecular interactions, such as hydrogen bonding and π-stacking, can further dictate the compound's solid-state properties and its behavior in biological systems.

科学研究应用

抗癌活性

合成了一系列苯甲酰胺衍生物,包括与 N-(5-苯甲酰基-4-苯基-1,3-噻唑-2-基)-3,4,5-三甲氧基苯甲酰胺结构相关的化合物,并评估了它们的抗癌特性。这些化合物对乳腺癌、肺癌、结肠癌和卵巢癌等多种癌细胞系表现出中等至优异的活性。一些衍生物甚至表现出比参考药物依托泊苷更高的活性,表明它们作为抗癌剂的潜力(Ravinaik 等,2021)。

抗菌特性

合成了与 N-(5-苯甲酰基-4-苯基-1,3-噻唑-2-基)-3,4,5-三甲氧基苯甲酰胺结构相关的化合物,并测试了它们的抗菌活性。这些研究表明,某些衍生物对革兰氏阳性菌和革兰氏阴性菌以及真菌具有很强的抑制作用。注意到这些化合物苯甲酰基中氟原子的存在增强了它们的抗菌活性(Desai 等,2013)。

抗氧化特性

合成了几种与 N-(5-苯甲酰基-4-苯基-1,3-噻唑-2-基)-3,4,5-三甲氧基苯甲酰胺结构类似的噻唑衍生物,并评估了它们的体外抗氧化特性。这些化合物表现出有效的抗氧化活性,表明它们在对抗氧化应激相关疾病方面的潜力(Jaishree 等,2012)。

分子相互作用和结构分析

苯甲酰胺衍生物的结构特征和分子相互作用,包括与 N-(5-苯甲酰基-4-苯基-1,3-噻唑-2-基)-3,4,5-三甲氧基苯甲酰胺类似的衍生物,已得到广泛研究。这些研究强调了 C-H···π 相互作用在这些化合物分子堆积中的重要性,为它们在各个领域的潜在功能应用提供了见解(Saeed & Simpson,2012)。

改善抗氧化活性

评估了苯并噻唑衍生物对高脂饮食小鼠抗氧化活性的影响。这些衍生物,包括与 N-(5-苯甲酰基-4-苯基-1,3-噻唑-2-基)-3,4,5-三甲氧基苯甲酰胺结构相关的化合物,显示出对这些小鼠抗氧化活性的显着改善,表明它们作为治疗剂增强抗氧化防御机制的潜力(Erbin,2013)。

属性

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5S/c1-31-19-14-18(15-20(32-2)23(19)33-3)25(30)28-26-27-21(16-10-6-4-7-11-16)24(34-26)22(29)17-12-8-5-9-13-17/h4-15H,1-3H3,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVDWHXYYHKELF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B3005907.png)

![Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B3005909.png)

![Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B3005915.png)

![N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B3005920.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B3005921.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B3005925.png)

![5-((4-bromobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005927.png)